molecular formula C26H31ClN4O3S B14965932 N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Cat. No.: B14965932
M. Wt: 515.1 g/mol
InChI Key: HOYDZNMJSSTLKL-UHFFFAOYSA-N
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Description

N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule characterized by a hexanamide backbone linked to a 2-chlorophenethyl group and a 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl moiety. The 2-chlorophenethyl group enhances lipophilicity, which may improve membrane permeability.

Properties

Molecular Formula

C26H31ClN4O3S

Molecular Weight

515.1 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H31ClN4O3S/c27-22-7-4-3-6-19(22)11-12-28-24(32)8-2-1-5-13-31-25(33)21-18-20(30-14-16-34-17-15-30)9-10-23(21)29-26(31)35/h3-4,6-7,9-10,18H,1-2,5,8,11-17H2,(H,28,32)(H,29,35)

InChI Key

HOYDZNMJSSTLKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or isothiocyanates under reflux conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Attachment of the Hexanamide Chain: The hexanamide chain can be attached through amide bond formation using hexanoic acid derivatives and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazolinone core.

    Substitution: Nucleophilic substitution reactions can be used to replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinazolinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide likely involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It could modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the literature, focusing on core heterocycles, substituents, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolinone (4-oxo-2-thioxo) 2-chlorophenethyl, morpholino Inferred: Potential kinase/enzyme inhibition N/A
6-(4-Chlorophenoxy)-N-(imidazolidinedione) [66] Imidazolidinedione 4-chlorophenoxy Synergy with CIP: 30% bacterial mortality
N-(imidazolidinedione)-6-(4-CF3-phenoxy) [66] Imidazolidinedione 4-trifluoromethylphenoxy Synergy with CIP: ~40% bacterial mortality
MS1 (EHD4 Inhibitor) Benzothiazole 2-hydroxyphenyl, 3-oxo-benzothiazol-2-yl EHD4 inhibition

Key Observations:

Core Heterocycle Influence: The target compound’s quinazolinone core (with 4-oxo and 2-thioxo groups) is distinct from the imidazolidinedione cores in and the benzothiazole in . Quinazolinones are associated with kinase inhibition and DNA repair interference, whereas imidazolidinediones and benzothiazoles are linked to antimicrobial and enzyme-inhibitory activities, respectively .

Substituent Effects: Chlorophenethyl vs. Chlorophenoxy/CF3-phenoxy: The target compound’s 2-chlorophenethyl group introduces a flexible alkyl chain and aromatic chlorination, which may improve tissue penetration compared to the rigid phenoxy linkers in . The trifluoromethyl group in the latter analog demonstrates enhanced antibacterial synergy (40% vs. 30% mortality), suggesting electron-withdrawing substituents boost activity . Morpholino vs. Hydroxyphenyl: The morpholino group in the target compound likely enhances solubility and metabolic stability, whereas the 2-hydroxyphenyl group in MS1 () may facilitate hydrogen bonding with EHD4 .

Biological Activity Trends: Imidazolidinedione derivatives in show dose-dependent synergy with ciprofloxacin (CIP), with CF3 substitution yielding superior efficacy. This suggests that substituent electronic properties critically modulate activity . The absence of direct activity data for the target compound necessitates extrapolation from structural analogs. Its morpholino-quinazolinone scaffold may target kinases or DNA-associated enzymes, while the chlorophenethyl group could enhance biodistribution.

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